1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate
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Overview
Description
1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a chromene moiety, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and increase the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more highly oxidized derivative, while reduction may yield a more saturated compound .
Scientific Research Applications
1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl sulfanyl pyridine-3-carboxylic acid: This compound shares a similar pyrrolidine and carboxylate structure but differs in the presence of a sulfanyl group.
Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate: This compound also features a pyrrolidine ring but includes a benzyl carbamate group.
Uniqueness
1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate is unique due to its combination of a chromene moiety with a pyrrolidine ring and a carboxylate group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H19NO4 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1-oxo-1-pyrrolidin-1-ylpropan-2-yl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-12(16(19)18-8-4-5-9-18)22-17(20)14-10-13-6-2-3-7-15(13)21-11-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3 |
InChI Key |
KHNRSZMLZIIKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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